molecular formula C14H8BrN3OS3 B2667793 5-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 394227-78-2

5-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2667793
CAS RN: 394227-78-2
M. Wt: 410.32
InChI Key: WSJMUASLHUMORZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives have been studied extensively. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Scientific Research Applications

Organic Synthesis and Characterization

The compound's utility in organic chemistry is highlighted through studies focusing on the synthesis of related complex molecules. For instance, the synthesis of benzothiophene carboxamide derivatives showcases the compound's relevance in creating potent inhibitors of Plasmodium asexual blood stages, both in vitro and in vivo, demonstrating its potential in antimalarial drug development (Banerjee et al., 2011). Additionally, the compound plays a role in the synthesis of functionalized thiophene-based pyrazole amides, where it serves as a precursor in various catalytic approaches, indicating its versatility in organic synthesis and its implications in understanding non-linear optical (NLO) properties and chemical reactivity (Kanwal et al., 2022).

Anticancer and Antimalarial Applications

The compound's framework is useful in the design and synthesis of derivatives with significant biological activities. Studies involving the synthesis of thiadiazole and benzamide derivatives under microwave irradiation have revealed compounds with promising anticancer activities against a panel of human cancer cell lines, illustrating the potential therapeutic applications of these molecules (Tiwari et al., 2017). Moreover, bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum Enoyl-ACP reductase, supporting their use in antimalarial therapy (Banerjee et al., 2011).

Theoretical Studies on Electronic Structure

The compound and its derivatives have also been subjects of theoretical studies, such as Density Functional Theory (DFT) calculations, to investigate their electronic structures. These studies provide insights into the compounds' NLO properties, chemical reactivity descriptors, and stability, which are crucial for the development of materials with specific electronic and optical properties (Kanwal et al., 2022).

properties

IUPAC Name

5-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3OS3/c1-6-16-11-8(20-6)3-2-7-12(11)22-14(17-7)18-13(19)9-4-5-10(15)21-9/h2-5H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJMUASLHUMORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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